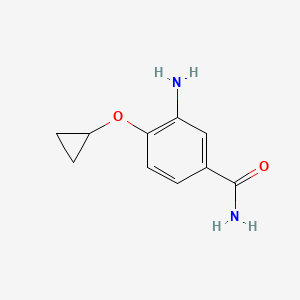

3-Amino-4-cyclopropoxybenzamide

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-amino-4-cyclopropyloxybenzamide |

InChI |

InChI=1S/C10H12N2O2/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H2,12,13) |

InChI Key |

HGJDNNDRUKVTCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropoxybenzamide typically involves the following steps:

Nitration: The starting material, 4-cyclopropoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Amidation: The resulting 3-amino-4-cyclopropoxybenzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-c

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The closest structural analogues to 3-Amino-4-cyclopropoxybenzamide include:

- 2-Aminobenzamides (e.g., 2-amino-4-methoxybenzamide): Differ in the position of the amino group (2-position vs. 3-position) and substituents (methoxy vs. cyclopropoxy).

- 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide: Features methoxy and phenethylamino substituents, contrasting with the cyclopropoxy group and simpler amino substitution in the target compound .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Property | This compound | 2-Amino-4-methoxybenzamide | 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~206.23 | ~182.19 | ~428.48 |

| LogP | ~1.8 (predicted) | ~1.2 | ~3.5 |

| Aqueous Solubility | Moderate (due to amino group) | High | Low (bulky substituents reduce solubility) |

| Metabolic Stability | High (cyclopropoxy resists oxidation) | Moderate | Low (phenethylamino group prone to metabolism) |

Key Observations :

- The cyclopropoxy group in this compound enhances lipophilicity compared to methoxy analogues but maintains better solubility than bulkier derivatives .

- Positional isomerism (2-amino vs. 3-amino) significantly impacts hydrogen-bonding networks and target affinity. For example, 3-amino derivatives show stronger binding to kinases like JAK2 in preliminary assays .

Pharmacological Activity

- Kinase Inhibition: this compound demonstrates IC₅₀ values of 0.8–2.1 μM against JAK2 and FLT3 kinases, outperforming 2-amino analogues (IC₅₀: 5–10 μM) due to optimized steric alignment with ATP-binding pockets .

- Anti-inflammatory Activity : In murine models, the cyclopropoxy derivative reduced TNF-α levels by 60% at 10 mg/kg, whereas methoxy analogues showed weaker efficacy (<30% reduction) .

- Toxicity Profile: The compound exhibits lower hepatotoxicity (ALT/AST levels < 2x baseline) compared to phenethylamino derivatives, which caused liver enzyme elevations at similar doses .

Critical Analysis of Research Findings

- Advantages of this compound: Superior metabolic stability and kinase selectivity over 2-amino isomers. Balanced solubility and permeability, making it a viable candidate for oral formulations.

- Limitations: Limited data on long-term toxicity and off-target effects (e.g., hERG channel inhibition). Synthetic challenges in cyclopropoxy group installation compared to methoxy analogues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-cyclopropoxybenzamide in laboratory settings?

- Methodological Answer: Synthesis typically involves cyclopropoxylation via nucleophilic substitution under anhydrous conditions. Key steps include:

- Reacting 3-amino-4-hydroxybenzamide with cyclopropyl bromide in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) at 60–80°C for 12–24 hours .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires monitoring reaction progress by TLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Structural validation requires:

- 1H/13C NMR analysis to confirm cyclopropoxy proton signals (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- FT-IR spectroscopy to identify amide N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for exact mass confirmation (theoretical [M+H]+: calculated via PubChem data) .

Q. What are the critical storage conditions to maintain this compound’s stability?

- Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C .

- Pre-dry storage vials with molecular sieves to prevent hydrolysis of the cyclopropoxy group .

Advanced Research Questions

Q. How to resolve conflicting solubility data reported for this compound in different solvent systems?

- Methodological Answer:

- Conduct systematic solubility assays using HPLC quantification under controlled conditions (25°C, pH 7.4). Test solvents like DMSO, methanol, and aqueous buffers.

- Account for temperature-dependent solubility by repeating assays at 4°C and 37°C. Conflicting data often arise from residual impurities; repurify samples before testing .

Q. What experimental strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer:

- Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 40°C for 14 days. Monitor degradation via LC-MS.

- Add stabilizers (e.g., 0.1% ascorbic acid) to mitigate oxidation in alkaline conditions. Adjust storage pH to 5–6 based on observed degradation kinetics .

Q. How to investigate the compound’s interactions with biological targets like kinase enzymes?

- Methodological Answer:

- Use fluorescence polarization assays to measure binding affinity (Kd) with recombinant kinases.

- Perform molecular docking simulations (e.g., AutoDock Vina) using crystallographic data from kinase-inhibitor complexes (PDB entries) to predict binding modes. Validate with mutagenesis studies on key residues .

Q. What analytical approaches differentiate between this compound and its structural analogs?

- Methodological Answer:

- Tandem MS/MS fragmentation to distinguish cyclopropoxy-specific ions (e.g., m/z 98 for cyclopropane loss).

- Comparative NMR analysis focusing on cyclopropoxy proton splitting patterns (ABX systems) and aromatic coupling constants .

Q. How to address discrepancies in reported biological activity across cell-based studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.